molecular formula C8H15ClO3S B2841936 (1-Methoxycyclohexyl)methanesulfonyl chloride CAS No. 1781128-20-8

(1-Methoxycyclohexyl)methanesulfonyl chloride

Cat. No. B2841936
CAS RN: 1781128-20-8
M. Wt: 226.72
InChI Key: AGUFKLSJMGEQCP-UHFFFAOYSA-N
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Description

“(1-Methoxycyclohexyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1781128-20-8 . It is a powder form substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C8H15ClO3S/c1-12-8(7-13(9,10)11)5-3-2-4-6-8/h2-7H2,1H3 . The molecular weight of the compound is 226.72 .


Physical And Chemical Properties Analysis

“this compound” is a powder form substance . It has a molecular weight of 226.72 . The storage temperature is -10 degrees .

Scientific Research Applications

Electrochemical Applications

Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3, which has been used to study the electrochemical properties of vanadium pentoxide (V2O5) films. These films, prepared via the sol–gel route, show potential as cathodes for sodium intercalation, demonstrating reversible sodium insertion up to a specific stoichiometry. This application underscores MSC's role in developing advanced battery materials (Su, L., Winnick, J., & Kohl, P., 2001).

Synthesis of Self-Assemblies

Diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to afford complex self-assemblies, highlighting the use of MSC derivatives in creating structured materials with potential applications in catalysis, sensing, and material science. This research shows the diversity of MSC's applications beyond simple chemical reactions, extending to the synthesis of sophisticated molecular architectures (Shankar, R., Jain, A., Kociok‐Köhn, G., & Molloy, K., 2011).

'Green' Synthetic Methodologies

Benzoyl cyanide in ionic liquid 1-methoxyethyl-3-methylimidazolium methanesulfonate has been used as a 'green' alternative for the benzoylation of nucleosides. This methodology represents a shift towards environmentally friendly chemical processes, utilizing MSC in sustainable chemistry applications (Prasad, A., Kumar, V., Malhotra, S., Ravikumar, V., Sanghvi, Y., & Parmar, V., 2005).

Advanced Synthesis Techniques

The conversion of sterically hindered carboxylic acids to N-methoxy-N-methyl amides using methanesulfonyl chloride highlights its utility in synthesizing complex organic compounds. This process is efficient for producing Weinreb amides, crucial intermediates in organic synthesis (Woo, J., Fenster, E., & Dake, G., 2004).

Innovative Material Synthesis

Research into the synthesis of methyl sulfonamide using methanesulfonyl chloride as a raw material underlines its significance in creating sulfonamide-based compounds. This study focuses on optimizing reaction conditions to enhance yield, demonstrating MSC's role in pharmaceutical and material science research (Zhao, Li-fang, 2002).

Safety and Hazards

The safety information for “(1-Methoxycyclohexyl)methanesulfonyl chloride” includes several hazard statements such as H314 and H335 . The compound is considered dangerous with pictograms GHS05 and GHS07 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

(1-methoxycyclohexyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3S/c1-12-8(7-13(9,10)11)5-3-2-4-6-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUFKLSJMGEQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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